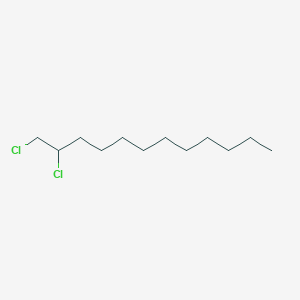
1-(p-Tolyl)guanidine hydrochloride
Übersicht
Beschreibung
“1-(p-Tolyl)guanidine hydrochloride” is a chemical compound. It’s a derivative of guanidine, an organic compound that exists primarily as guanidium ions at physiological pH . Guanidine is found in the urine as a normal product of protein metabolism and is also used in laboratory research as a protein denaturant .
Chemical Reactions Analysis
Guanidine derivatives are known to participate in various chemical reactions. They are strong bases due to the resonance stabilization of their conjugated acids . Guanidinium chloride-based solvents have been prepared using deep eutectic solvent principles, demonstrating strong hydrogen-bond donating abilities .Wissenschaftliche Forschungsanwendungen
DNA and RNA Isolation
- Guanidine hydrochloride is commonly used for isolating RNA and DNA. It has been shown to be effective in isolating chromosomal DNA from a range of murine tissues and cell lines, which is particularly useful for processing large numbers of tissue samples (Bowtell, 1987).
Protein Folding Studies
- At low concentrations, guanidine hydrochloride can refold acid-unfolded apomyoglobin and cytochrome c, stabilizing the molten globule state. This contradicts the common perception of guanidine hydrochloride as a denaturant, revealing its complex role in protein folding (Hagihara et al., 1993).
Material Science and Battery Technology
- In the field of materials science, guanidine hydrochloride has been used as a soft template in the synthesis of Na2/3Ni1/3Mn2/3O2 cathodes for sodium-ion batteries. This application demonstrates its potential in improving the performance of energy storage materials (Aragón et al., 2019).
Analytical Chemistry Applications
- It has been used to convert water in biological fluids to carbon dioxide for oxygen isotope ratio measurements. This application is significant for analytical chemistry, especially in the study of biological samples (Wong et al., 1987).
Chemical Synthesis
- Guanidine hydrochloride has been successfully used in chemical synthesis, such as in the one-pot multicomponent synthesis of 1,4-dihydropyridines, demonstrating its utility as a catalyst in organic synthesis (Cahyana et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Guanidine derivatives have been found in a wide range of biologically active compounds, making them of great interest in the field of chemistry and medicine . Future research could focus on the distribution, fate, and emission source of these pollutants, which is critical to maintain high water quality and to determine regulatory limits for these pollutants .
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c1-6-2-4-7(5-3-6)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLODBAHZYHQLNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388657 | |
| Record name | N''-(4-Methylphenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(p-Tolyl)guanidine hydrochloride | |
CAS RN |
6976-07-4 | |
| Record name | 6976-07-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N''-(4-Methylphenyl)guanidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1,2,2-Tetrakis[3-(trifluoromethyl)phenyl]ethane-1,2-diol](/img/structure/B1621671.png)
![3,6-Dimethylimidazo[2,1-b]thiazole](/img/structure/B1621674.png)
![N-[(2-bromophenyl)carbamothioyl]benzamide](/img/structure/B1621675.png)







![N-[2-(4-Chloro-phenyl)-ethyl]-guanidine](/img/structure/B1621687.png)

